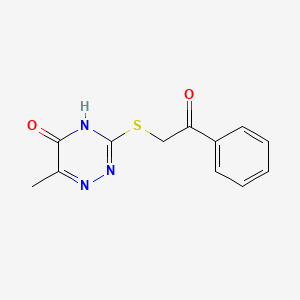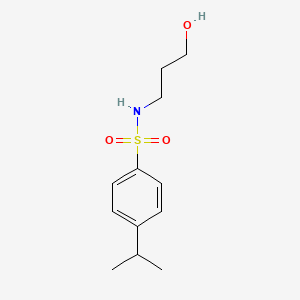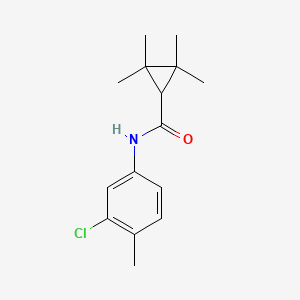![molecular formula C24H17FO4 B13376992 3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B13376992.png)
3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a 4-hydroxy-2H-chromen-2-one core structure, which is substituted at the 3-position with a 1-(4-fluorophenyl)-3-oxo-3-phenylpropyl group. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-fluorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide to form 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.
Cyclization: The intermediate product undergoes cyclization with 4-hydroxycoumarin in the presence of a catalyst such as piperidine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 3-position can be reduced to form an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-oxo-2H-chromen-2-one.
Reduction: Formation of 3-[1-(4-fluorophenyl)-3-hydroxy-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one.
Substitution: Formation of derivatives with various substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulation of Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparación Con Compuestos Similares
3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one can be compared with other similar compounds, such as:
Warfarin: A well-known anticoagulant with a similar chromen-2-one core structure but different substituents.
Coumarin: A natural compound with a simpler structure and various biological activities.
Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H17FO4 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C24H17FO4/c25-17-12-10-15(11-13-17)19(14-20(26)16-6-2-1-3-7-16)22-23(27)18-8-4-5-9-21(18)29-24(22)28/h1-13,19,27H,14H2 |
Clave InChI |
QPKVPZAFCJKAGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)F)C3=C(C4=CC=CC=C4OC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376915.png)
![7-hydroxy-2-[(4-methylbenzyl)sulfanyl][1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B13376924.png)
![N-benzyl-N'-({[5-(1-pyrrolidinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)urea](/img/structure/B13376931.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-3-ethoxybenzamide](/img/structure/B13376953.png)
![4-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B13376957.png)
![2-[4-(Dimethylamino)benzylidene]-5-methoxy-1-indanone](/img/structure/B13376961.png)
![2-({2-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol](/img/structure/B13376962.png)
![6-Methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B13376964.png)

![7,7'-diacetyl-1,1',2,2'-tetrahydro-2,2'-bis[3H-indol-2-ylidene]-3,3'-dione](/img/structure/B13376971.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine](/img/structure/B13376980.png)

